molecular formula C22H25N3O3 B15103733 1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methylphenyl)carbonyl]-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one

1-[3-(dimethylamino)propyl]-3-hydroxy-4-[(4-methylphenyl)carbonyl]-5-(pyridin-4-yl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B15103733
M. Wt: 379.5 g/mol
InChI Key: CGAVYHDCPFDMIH-CZIZESTLSA-N
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Description

1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the dimethylamino propyl group, the hydroxy group, the methylbenzoyl group, and the pyridinyl group. Each step requires specific reagents and conditions, such as the use of strong bases, acids, and catalysts to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, would be essential to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl groups would produce alcohols.

Scientific Research Applications

1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The dimethylamino group can interact with receptors or enzymes, modulating their activity. The hydroxy and carbonyl groups can form hydrogen bonds with biological molecules, influencing their function. The pyridinyl group can participate in π-π interactions, further affecting the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one
  • 1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(pyridin-3-yl)-2,5-dihydro-1H-pyrrol-2-one
  • 1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-2-one

Uniqueness

The uniqueness of 1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(pyridin-4-yl)-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C22H25N3O3

Molecular Weight

379.5 g/mol

IUPAC Name

(4E)-1-[3-(dimethylamino)propyl]-4-[hydroxy-(4-methylphenyl)methylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C22H25N3O3/c1-15-5-7-17(8-6-15)20(26)18-19(16-9-11-23-12-10-16)25(22(28)21(18)27)14-4-13-24(2)3/h5-12,19,26H,4,13-14H2,1-3H3/b20-18+

InChI Key

CGAVYHDCPFDMIH-CZIZESTLSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=NC=C3)/O

Canonical SMILES

CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=NC=C3)O

Origin of Product

United States

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